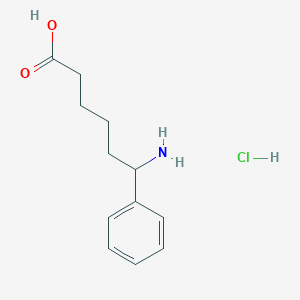
6-amino-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide
説明
“6-amino-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide” is a chemical compound with the CAS Number: 1152893-93-0. Its molecular weight is 205.26 and its IUPAC name is 6-amino-N-ethyl-1-indolinecarboxamide .
Synthesis Analysis
The synthesis of indole carboxamides has been a focus of many researchers due to their unique inhibitory properties. The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Detailed analysis of IR, 1 H NMR, 13 C DEPTQ NMR and 1 H- 13 C HSQC and 1 H- 13 C HMBC spectra revealed that the product was a mixture of triethylammonium 6′-amino-3′- (aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′ H -spiro .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring. From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
科学的研究の応用
Cancer Treatment
Indole derivatives, including “6-amino-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide,” have been studied for their potential in treating various types of cancer. These compounds can interfere with the proliferation of cancer cells and may induce apoptosis . The specific mechanisms by which they act include targeting cell signaling pathways and inhibiting enzymes that are crucial for cancer cell survival.
Antimicrobial Activity
The indole core is known to possess antimicrobial properties. Research has indicated that indole derivatives can be effective against a range of microbes, including bacteria and fungi. This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Neurological Disorders
Indole derivatives have shown promise in the treatment of neurological disorders. Their ability to cross the blood-brain barrier makes them suitable candidates for drug development in this field. They may be used to modulate neurotransmitter systems, which is crucial in conditions like depression, anxiety, and schizophrenia .
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives are of significant interest. They can be used to develop drugs that reduce inflammation in chronic diseases such as arthritis and inflammatory bowel disease. The compounds work by inhibiting the production of pro-inflammatory cytokines and modulating immune cell activity .
Antiviral Agents
“6-amino-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide” and its derivatives have been reported to exhibit antiviral activities. They have been tested against various viruses, including influenza and Coxsackie B4 virus, showing inhibitory effects that could lead to new treatments for viral infections .
作用機序
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that this compound could have a broad range of effects .
特性
IUPAC Name |
6-amino-N-ethyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-13-11(15)14-6-5-8-3-4-9(12)7-10(8)14/h3-4,7H,2,5-6,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTBVPUDYLTAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




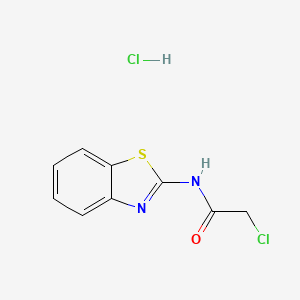
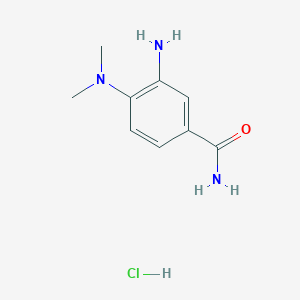
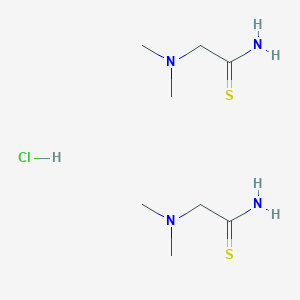
![Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride](/img/structure/B1522998.png)
![2-amino-N-[3-(methylsulfamoyl)phenyl]acetamide hydrochloride](/img/structure/B1522999.png)

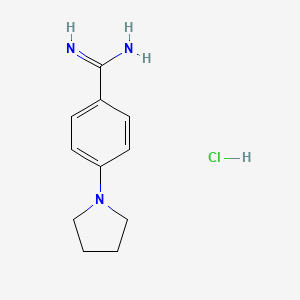


![2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride](/img/structure/B1523004.png)

